molecular formula C27H25FN2O5 B11503261 N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-fluorobenzamide

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-fluorobenzamide

Cat. No.: B11503261
M. Wt: 476.5 g/mol
InChI Key: QJLWEUDNKSZJOZ-UHFFFAOYSA-N
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Description

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-fluorobenzamide is a complex organic compound characterized by its unique structural features, including multiple methoxy groups and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the isoquinoline and benzamide precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The compound’s methoxy and fluorobenzamide groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to alterations in cellular signaling pathways, ultimately affecting biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for both research and potential therapeutic applications.

Properties

Molecular Formula

C27H25FN2O5

Molecular Weight

476.5 g/mol

IUPAC Name

N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-2-fluorobenzamide

InChI

InChI=1S/C27H25FN2O5/c1-32-23-12-16-9-10-29-22(19(16)14-25(23)34-3)11-17-13-24(33-2)26(35-4)15-21(17)30-27(31)18-7-5-6-8-20(18)28/h5-10,12-15H,11H2,1-4H3,(H,30,31)

InChI Key

QJLWEUDNKSZJOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C4=CC=CC=C4F)OC)OC)OC

Origin of Product

United States

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